
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid is an organic compound with a complex structure that includes a five-membered oxolane ring, a carboxylic acid group, and various alkyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the oxolane ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity. The final product is typically purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The oxolane ring can be reduced to form a more saturated compound.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the oxolane ring can produce a more saturated compound with different physical and chemical properties.
科学的研究の応用
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid exerts its effects depends on its interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved can vary based on the context and application.
類似化合物との比較
Similar Compounds
5-Methyl-2-oxooxolane-3-carboxylic acid: Lacks the 2-methylpropyl substituent.
3-(2-Methylpropyl)-2-oxooxolane-3-carboxylic acid: Lacks the 5-methyl substituent.
5-Methyl-3-(2-methylpropyl)-2-oxooxolane: Lacks the carboxylic acid group.
Uniqueness
5-Methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid is unique due to the combination of its structural features, including the oxolane ring, carboxylic acid group, and specific alkyl substituents
特性
CAS番号 |
90237-08-4 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
5-methyl-3-(2-methylpropyl)-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-6(2)4-10(8(11)12)5-7(3)14-9(10)13/h6-7H,4-5H2,1-3H3,(H,11,12) |
InChIキー |
WHALNGUKYPHOGD-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(=O)O1)(CC(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



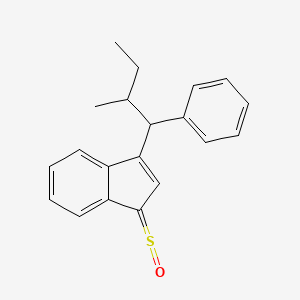

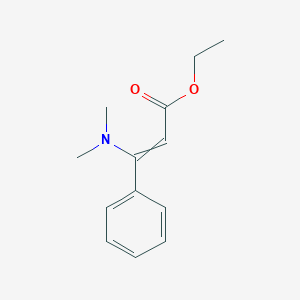
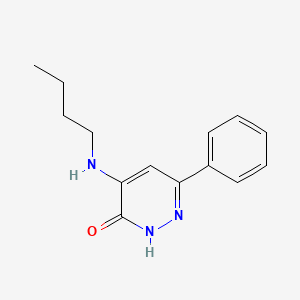
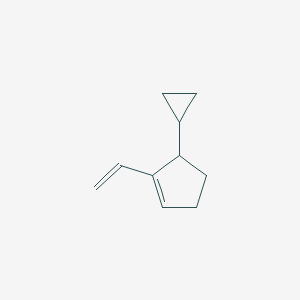

![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
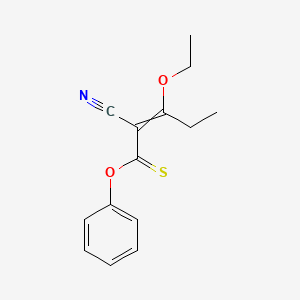

![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
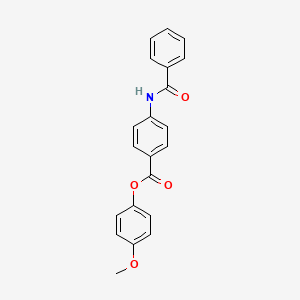
![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)

